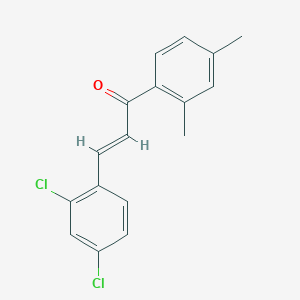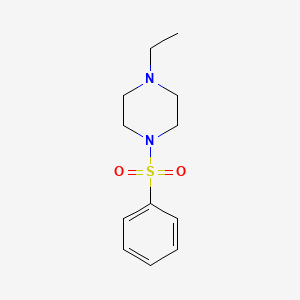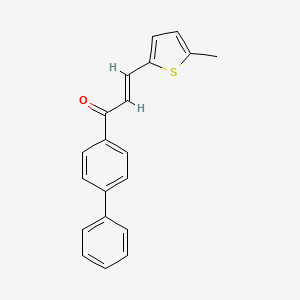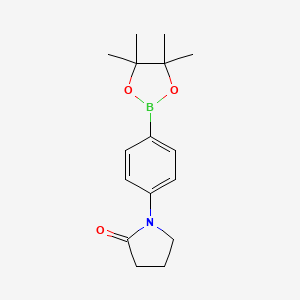
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic acid derivative. It contains a pyrrolidin-2-one group attached to a phenyl group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The compound is likely to be used in organic synthesis, particularly in reactions involving boronic acids .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in borylation reactions . They can also undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Wissenschaftliche Forschungsanwendungen
Crystal Structure and DFT Studies
- Synthesis and Characterization : A study by Huang et al. (2021) describes the synthesis and characterization of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one. These compounds are synthesized via a three-step substitution reaction and characterized using spectroscopy techniques. The crystal structures are confirmed by X-ray diffraction and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- Physicochemical Properties : The same study also investigates the molecular electrostatic potential and frontier molecular orbitals of these compounds using DFT. This analysis reveals certain physicochemical properties that are crucial for understanding the behavior of these substances in various applications (Huang et al., 2021).
Polymer Synthesis and Properties
- Deeply Colored Polymers : Welterlich et al. (2012) describe the synthesis of polymers containing pyrrolopyrrole units, which are closely related to the compound . These polymers exhibit deep colors and are soluble in common organic solvents, indicating potential applications in materials science and engineering (Welterlich et al., 2012).
Applications in Organic Liquid Electrolyte-Based Batteries
- Boron-Based Anion Acceptors : A study by Kucuk et al. (2020) explores the use of boron-based compounds, similar to the one , as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. This highlights the potential application of these compounds in the field of energy storage and battery technology (Kucuk et al., 2020).
Coordination Polymer Formation
- Two-Dimensional Coordination Polymers : Al-Fayaad et al. (2020) report the use of a compound similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one in forming a two-dimensional coordination polymer with cobalt. This demonstrates its potential utility in the creation of novel materials with specific structural properties (Al-Fayaad et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic ester derivative. Boronic esters are known to interact with various biological targets, particularly enzymes that have hydroxyl groups in their active sites . .
Mode of Action
The mode of action of boronic esters, including this compound, often involves the formation of reversible covalent complexes with their targets. This is typically achieved through the interaction of the boron atom in the ester with a hydroxyl group on the target molecule . The resulting changes depend on the specific target and can range from enzyme inhibition to altered signal transduction.
Biochemical Pathways
Boronic esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In a biological context, they could potentially interfere with various biochemical pathways, depending on their specific targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH can affect the stability of boronic esters, as they can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of certain ions or molecules in the environment could potentially influence the compound’s interactions with its targets .
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWCEFASKJARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



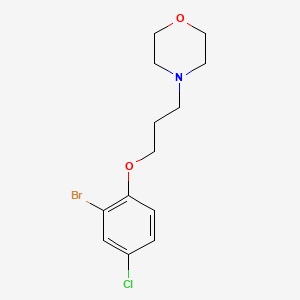
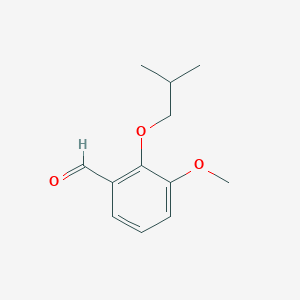
![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)
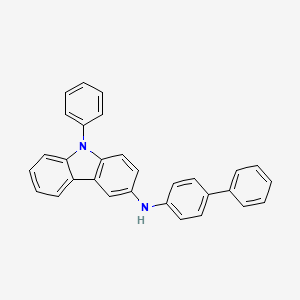
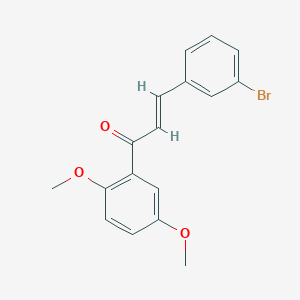
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)
